molecular formula C15H33ClSn B166843 Tripentyltin chloride CAS No. 3342-67-4

Tripentyltin chloride

Cat. No.: B166843
CAS No.: 3342-67-4
M. Wt: 367.6 g/mol
InChI Key: LKGICXFRDGZQHA-UHFFFAOYSA-M
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Description

Tripentyltin chloride is an organotin compound characterized by the presence of a tin atom bonded to three pentyl groups and one chlorine atom. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and material science. The unique properties of chloro(tripentyl)stannane make it a valuable compound in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripentyltin chloride can be synthesized through the reaction of tripentylstannane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:

(C5H11)3SnH+Cl2(C5H11)3SnCl+HCl\text{(C}_5\text{H}_{11}\text{)}_3\text{SnH} + \text{Cl}_2 \rightarrow \text{(C}_5\text{H}_{11}\text{)}_3\text{SnCl} + \text{HCl} (C5​H11​)3​SnH+Cl2​→(C5​H11​)3​SnCl+HCl

The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of chloro(tripentyl)stannane involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tripentyltin chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert chloro(tripentyl)stannane to tripentylstannane.

    Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products:

    Oxidation: Organotin oxides.

    Reduction: Tripentylstannane.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tripentyltin chloride has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of chloro(tripentyl)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Chloro(triphenyl)stannane: Similar structure but with phenyl groups instead of pentyl groups.

    Tributyltin chloride: Another organotin compound with butyl groups.

    Triphenyltin chloride: Contains phenyl groups and is used in similar applications.

Uniqueness: Tripentyltin chloride is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where other organotin compounds may not be as effective.

Properties

IUPAC Name

chloro(tripentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H11.ClH.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGICXFRDGZQHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](CCCCC)(CCCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501034819
Record name Chlorotripentyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3342-67-4
Record name Chlorotripentyltin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3342-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, chlorotripentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorotripentyltin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501034819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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